molecular formula C10H11NO5 B8565963 Methyl 4-acetamido-3,5-dihydroxybenzoate CAS No. 56066-50-3

Methyl 4-acetamido-3,5-dihydroxybenzoate

Cat. No.: B8565963
CAS No.: 56066-50-3
M. Wt: 225.20 g/mol
InChI Key: JKGZTYJPKGDFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-acetamido-3,5-dihydroxybenzoate is a benzoic acid derivative featuring hydroxyl groups at positions 3 and 5, an acetamido (-NHCOCH₃) substituent at position 4, and a methyl ester at the carboxyl group. This compound’s structure combines hydrogen-bonding hydroxyl and amide functionalities with the lipophilic ester group, making it a versatile scaffold for pharmaceutical and chemical research.

Properties

CAS No.

56066-50-3

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 4-acetamido-3,5-dihydroxybenzoate

InChI

InChI=1S/C10H11NO5/c1-5(12)11-9-7(13)3-6(4-8(9)14)10(15)16-2/h3-4,13-14H,1-2H3,(H,11,12)

InChI Key

JKGZTYJPKGDFBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1O)C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Effects
Methyl 4-acetamido-3,5-dihydroxybenzoate C₉H₉NO₅ 227.17 -OH (3,5), -NHCOCH₃ (4), -COOCH₃ Acetamido enhances hydrogen bonding; ester increases lipophilicity.
Methyl 4-bromo-3,5-dihydroxybenzoate C₈H₇BrO₄ 247.05 -OH (3,5), -Br (4), -COOCH₃ Bromine adds steric bulk and electron-withdrawing effects; lowers solubility in polar solvents.
Methyl 4-chloro-2-(2-(3,5-dimethylphenyl)acetamido)benzoate C₁₈H₁₈ClNO₃ 331.79 -Cl (4), acetamido (2), -COOCH₃ Chlorine and acetamido at different positions alter steric and electronic profiles.

Collision Cross-Section (CCS) and Mass Spectrometry Data

CCS values for Methyl 4-bromo-3,5-dihydroxybenzoate provide insights into ion mobility trends:

  • [M+H]⁺ : CCS = 141.6 Ų
  • [M-H]⁻ : CCS = 140.3 Ų
  • [M+Na]⁺ : CCS = 144.2 Ų

In contrast, this compound is expected to exhibit higher CCS values due to the bulkier acetamido group, which increases the ion’s surface area. The bromo analog’s lower CCS reflects its compact halogen substituent.

Solubility and Reactivity

  • Acetamido Derivative: Enhanced solubility in polar solvents (e.g., water, ethanol) due to hydrogen-bonding capacity of -OH and -NHCOCH₃ groups. The acetamido group may also participate in nucleophilic reactions or serve as a hydrogen-bond donor in biological systems.
  • Halogenated Analogs : Bromo and chloro substituents reduce polarity, favoring solubility in organic solvents (e.g., chloroform, DCM). Their electron-withdrawing nature increases the acidity of adjacent hydroxyl groups compared to the acetamido derivative .

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